3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione
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Overview
Description
3-(Methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione is a heterocyclic compound with a molecular formula of C7H9N5OS. This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with dithiols in the presence of potassium carbonate . The reaction is carried out in a suitable solvent, such as ethyl acetate, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
3-(Methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the brain . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and anticancer activities.
1,3,5-Triazine: Widely used in the synthesis of herbicides and pharmaceuticals.
1,2,4-Triazolidine-3-thione: Explored for its potential as an antimicrobial agent.
Uniqueness
3-(Methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione is unique due to its specific structure, which combines the properties of both triazine and thione groups. This unique combination allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
30855-50-6 |
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Molecular Formula |
C7H9N5OS |
Molecular Weight |
211.25 g/mol |
IUPAC Name |
3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione |
InChI |
InChI=1S/C7H9N5OS/c1-13-2-4-10-5-6(12-11-4)8-3-9-7(5)14/h3H,2H2,1H3,(H,10,11)(H2,8,9,12,14) |
InChI Key |
AAPKJBBXLORXJT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(NC=NC2=S)NN1 |
Origin of Product |
United States |
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